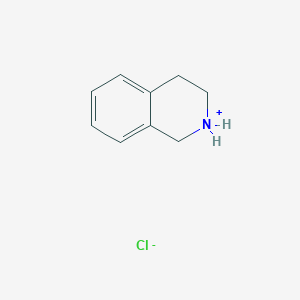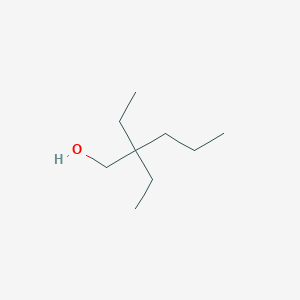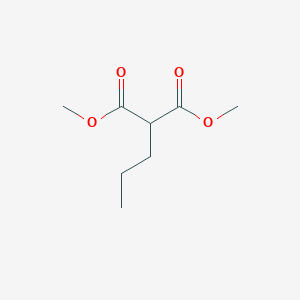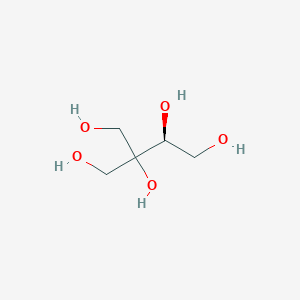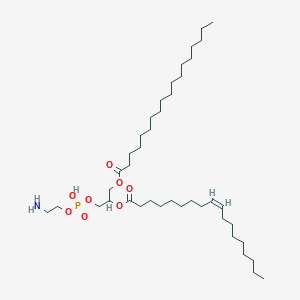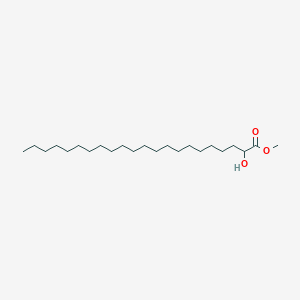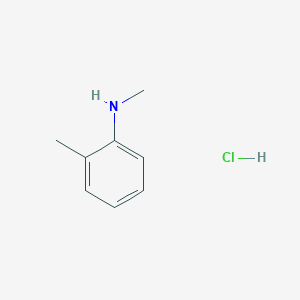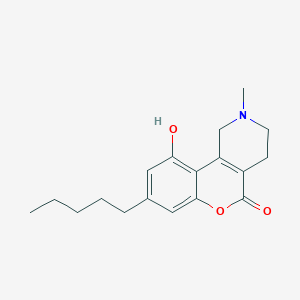
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of flavonoids and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- in lab experiments is its potential therapeutic properties. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Moreover, there is limited information available on the toxicity and pharmacokinetics of this compound, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another future direction is to investigate the potential of this compound as a chemopreventive and chemotherapeutic agent for cancer. Moreover, it is important to investigate the toxicity and pharmacokinetics of this compound to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with pentanol and a catalytic amount of sulfuric acid. The resulting product is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base, leading to the formation of the target compound.
Aplicaciones Científicas De Investigación
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Propiedades
Número CAS |
10344-38-4 |
|---|---|
Nombre del producto |
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- |
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
Clave InChI |
WGHIMJPTXZIGEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
SMILES canónico |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Otros números CAS |
10344-38-4 |
Sinónimos |
1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



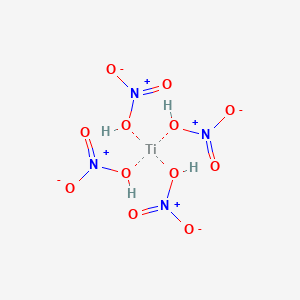
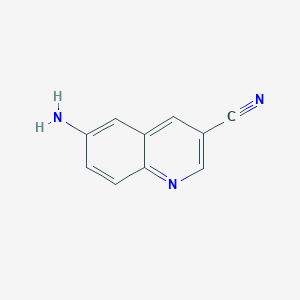
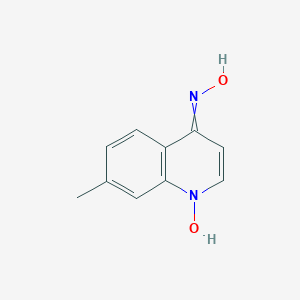

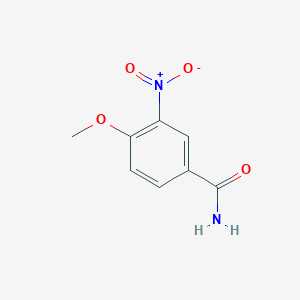
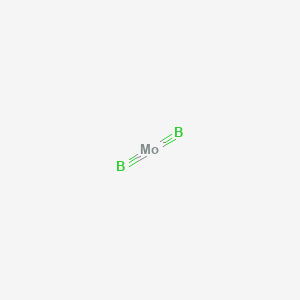
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
